Cefditoren Pivoxil

説明

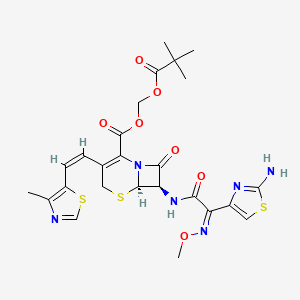

This compound is the pivaloyloxymethyl ester prodrug of cefditoren. It has a role as a prodrug and an antibacterial drug. It is a pivaloyloxymethyl ester, a member of 1,3-thiazoles, an oxime O-ether and a member of cephams. It derives from a cefditoren.

Structure

3D Structure

特性

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZFFLVORLEPPO-UVYJNCLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048743 | |

| Record name | Cefditorin pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117467-28-4 | |

| Record name | Cefditoren pivoxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117467-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefditoren Pivoxil [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117467284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefditorin pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (6R,7R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFDITOREN PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78THA212DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefditoren Pivoxil Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefditoren Pivoxil is a third-generation oral cephalosporin that demonstrates potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including strains resistant to other β-lactam antibiotics. As a prodrug, this compound is rapidly hydrolyzed by intestinal esterases into its active form, Cefditoren. The core mechanism of action of Cefditoren lies in the inhibition of bacterial cell wall synthesis. This is achieved through high-affinity binding to essential Penicillin-Binding Proteins (PBPs), leading to the disruption of peptidoglycan cross-linking, ultimately resulting in bacterial cell lysis and death. This guide provides a detailed technical overview of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefditoren's bactericidal effect is a direct consequence of its ability to interfere with the final stages of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan, a critical polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, provides structural integrity to the bacterial cell, protecting it from osmotic lysis.

The key steps in Cefditoren's mechanism of action are as follows:

-

Prodrug Activation : this compound, the orally administered form, is a pivaloyloxymethyl ester prodrug which enhances its oral bioavailability.[1] Following ingestion, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases to release the active metabolite, Cefditoren.[1][2]

-

Target Binding : Cefditoren targets and covalently binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes located in the cytoplasmic membrane.[2][3][4] These proteins, particularly the high-molecular-weight PBPs, are transpeptidases, carboxypeptidases, and endopeptidases that are essential for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains.[5]

-

Inhibition of Transpeptidation : By forming a stable acyl-enzyme complex with the PBPs, Cefditoren inactivates these enzymes.[1] This inactivation prevents the transpeptidation reaction, which is the crucial step for cross-linking the peptidoglycan strands.

-

Cell Wall Destabilization and Lysis : The inhibition of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall.[2][6] This leads to the arrest of cell wall growth and, in the presence of an osmotically unstable environment, results in cell lysis and bacterial death.[1][2] Furthermore, the disruption of cell wall maintenance can trigger the activity of bacterial autolytic enzymes (autolysins), further contributing to cell lysis.[1]

Signaling Pathway Diagram

Caption: Mechanism of Cefditoren action.

Quantitative Data: PBP Binding Affinity and Minimum Inhibitory Concentrations (MICs)

The efficacy of Cefditoren against Gram-positive bacteria is underscored by its high binding affinity to key PBPs and its low Minimum Inhibitory Concentrations (MICs).

Table 1: Binding Affinity of Cefditoren for Penicillin-Binding Proteins (PBPs) of Streptococcus pneumoniae

| Penicillin-Binding Protein (PBP) | Dissociation Constant (Kd) (µM) | Reference(s) |

| PBP1A | 0.005 ± 0.004 | [7] |

| PBP2X | 9.70 ± 8.24 | [7] |

Table 2: Minimum Inhibitory Concentration (MIC) of Cefditoren against Key Gram-positive Pathogens

| Bacterial Species | Susceptibility Status | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.03 - 0.06 | ≤0.03 - 0.06 | [8] |

| Streptococcus pneumoniae | Penicillin-Intermediate | 0.25 | 0.25 - 0.5 | [8] |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.5 | 0.5 - 1.0 | [8] |

| Staphylococcus aureus | Methicillin-Susceptible | 0.25 | 1.0 | [9][10] |

| Streptococcus pyogenes | Not specified | - | ≤0.06 | [8] |

| Enterococcus faecalis | Not specified | - | >128 | [11] |

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cefditoren is determined using standardized broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Cefditoren Stock Solution : A stock solution of Cefditoren is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 1280 µg/mL).

-

Serial Dilutions : Two-fold serial dilutions of the Cefditoren stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.015 to 16 µg/mL).

-

Bacterial Inoculum Preparation : Bacterial isolates are cultured on appropriate agar plates (e.g., blood agar for Streptococcus pneumoniae) for 18-24 hours. A suspension of the bacteria is prepared in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation : Each well containing the serially diluted Cefditoren is inoculated with the prepared bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included. The plates are incubated at 35-37°C for 16-20 hours in ambient air (or in an atmosphere with 5% CO₂ for fastidious organisms like S. pneumoniae).

-

MIC Determination : The MIC is defined as the lowest concentration of Cefditoren that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination.

Penicillin-Binding Protein (PBP) Affinity Assays

PBP binding affinity can be assessed using several methods, including competitive binding assays with labeled β-lactams and biophysical techniques like microscale thermophoresis.

This assay determines the concentration of Cefditoren required to inhibit the binding of a known biotinylated β-lactam probe to the PBPs.

-

Membrane Preparation : Bacterial cells are grown to mid-logarithmic phase, harvested by centrifugation, and washed. The cells are then lysed (e.g., by sonication or French press), and the cell membrane fraction containing the PBPs is isolated by ultracentrifugation.

-

Competitive Incubation : Aliquots of the membrane preparation are incubated with increasing concentrations of Cefditoren for a defined period (e.g., 30 minutes at room temperature) to allow for binding to the PBPs.

-

Labeling with BIO-AMP : A fixed, saturating concentration of biotinylated ampicillin (BIO-AMP) is added to the reaction mixtures and incubated for another defined period (e.g., 30 minutes at room temperature). BIO-AMP will bind to any PBPs not already occupied by Cefditoren.

-

SDS-PAGE and Western Blotting : The reaction is stopped, and the membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

Detection : The biotinylated PBP-BIO-AMP complexes are detected using a streptavidin-peroxidase conjugate followed by a chemiluminescent substrate.

-

IC50 Determination : The intensity of the bands corresponding to the PBPs is quantified. The concentration of Cefditoren that results in a 50% reduction in the intensity of the BIO-AMP signal for a specific PBP is determined as the IC50 value.

MST is a biophysical technique that measures the affinity of a ligand (Cefditoren) to a target protein (PBP) by detecting changes in the thermophoretic movement of the fluorescently labeled protein upon ligand binding.

-

PBP Expression and Purification : The target PBP (e.g., PBP1A from S. pneumoniae) is overexpressed in a suitable expression system (e.g., E. coli) and purified using standard chromatography techniques. The purified PBP is fluorescently labeled (e.g., with an NHS-ester dye).

-

Serial Dilution of Cefditoren : A series of dilutions of Cefditoren is prepared in a suitable buffer.

-

Incubation : A constant concentration of the fluorescently labeled PBP is mixed with the different concentrations of Cefditoren and incubated to reach binding equilibrium.

-

MST Measurement : The samples are loaded into capillaries, and the thermophoretic movement of the labeled PBP is measured in an MST instrument.

-

Data Analysis : The change in the normalized fluorescence is plotted against the logarithm of the Cefditoren concentration. The data are fitted to a binding equation to determine the dissociation constant (Kd).

Caption: Workflow for a competitive PBP binding assay.

Conclusion

This compound's mechanism of action against Gram-positive bacteria is a well-defined process centered on the potent and specific inhibition of Penicillin-Binding Proteins, leading to the disruption of bacterial cell wall synthesis. Its high affinity for key PBPs, particularly in clinically important pathogens like Streptococcus pneumoniae, translates to low MIC values and robust bactericidal activity. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Cefditoren and other β-lactam antibiotics, aiding in the ongoing efforts of antimicrobial drug discovery and development.

References

- 1. Susceptibility of Streptococcus pneumoniae and Haemophilus influenzae to cefditoren, and provisional interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [this compound: A new oral cephalosporin for skin, soft tissue and respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [app.jove.com]

- 7. Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Update on the clinical utility and optimal use of cefditoren - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Antimicrobial Activity of this compound, an Oral Cephalosporin, against Major Clinical Isolates | Infection and Chemotherapy;: 211-214, 2003. | WPRIM [search.bvsalud.org]

- 10. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Cefditoren Pivoxil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Cefditoren Pivoxil, a third-generation oral cephalosporin antibiotic. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and manufacturing.

Synthesis of this compound

This compound is a prodrug of Cefditoren, which is synthesized through a multi-step process. Several synthetic routes have been developed, with a common strategy involving the acylation of the Cefditoren mother nucleus followed by esterification.

Common Synthetic Pathway

A prevalent method for the synthesis of this compound starts from 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA), also known as the Cefditoren mother nucleus. The synthesis can be broadly divided into two key stages:

-

Formation of Cefditoren Sodium: The Cefditoren mother nucleus (7-ATCA) undergoes a reaction with an activated ester, such as AE-activated ester, in a suitable solvent like dichloromethane under alkaline conditions. This is followed by extraction and reaction with a sodium salt, for instance, sodium isooctanoate, to yield Cefditoren sodium.[1]

-

Esterification to this compound: The resulting Cefditoren sodium is then reacted with iodomethyl pivalate. This esterification step is typically carried out at low temperatures (e.g., -30 to -45 °C) in a solvent such as N,N-dimethylformamide to produce the final this compound.[1] The crude product is often purified by crystallization.

A visual representation of this synthetic workflow is provided below.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on publicly available patent literature. Researchers should consult the specific patents for precise details and safety information.

Step 1: Preparation of Cefditoren Sodium

-

The cefditoren mother nucleus (7-ATCA) is reacted with an AE-activated ester in dichloromethane as a solvent under alkaline conditions at a temperature of 0-5 °C.[1]

-

The reaction mixture is then subjected to extraction with pure water.[1]

-

A solution of sodium isooctanoate in acetone is added to the aqueous phase to precipitate cefditoren sodium.[1]

Step 2: Preparation of this compound

-

The obtained cefditoren sodium is dissolved in N,N-dimethylformamide.[1]

-

The solution is cooled to approximately -40 °C.[1]

-

Iodomethyl pivalate is added to the reaction mixture, and the reaction is allowed to proceed.[1]

-

Upon completion of the reaction, pure water is added to precipitate the crude this compound.[1]

Step 3: Purification

-

The crude this compound is dissolved in a mixture of dichloromethane and anhydrous ethanol.[1]

-

The solution is washed with a 1% sodium bicarbonate solution and then with pure water.[1]

-

The organic phase is collected and the solvent is evaporated under reduced pressure to yield purified this compound.[1]

Synthesis Data

The following table summarizes typical quantitative data reported in synthetic procedures.

| Parameter | Value | Reference |

| Yield (Crude) | 93% - 95.3% | [2] |

| Purity (Crude) | 99.7% - 99.85% | [2] |

| Yield (Purified) | 98.75% | [3] |

| Purity (Purified) | 99.84% | [3] |

Chemical Characterization of this compound

The chemical identity, purity, and stability of this compound are established through a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for quantifying it in pharmaceutical formulations.

2.1.1. HPLC Methodologies

Several HPLC methods have been developed for the analysis of this compound. A common approach utilizes reversed-phase chromatography with UV detection.

| Parameter | Method 1 | Method 2 |

| Column | C18 Nucleosil (150 x 4.6 mm, 5 µm) | Nucleosil 100-5 C18 (250mm x 4.6mm, 5mm) |

| Mobile Phase | Phosphate buffer (pH 3.0), acetonitrile, and methanol (50:25:25 v/v) | Water and methanol (20:80 v/v), pH 6.0 adjusted with orthophosphoric acid |

| Flow Rate | 1.0 ml/min | 1.0 ml/min |

| Detection | UV at 230 nm | UV at 256 nm |

| Retention Time | 4.2 min | 3.65 min |

| Reference | [4] | [3][5] |

2.1.2. Experimental Protocol for HPLC Analysis

-

Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and buffer).[6]

-

Sample Preparation: For tablet analysis, a powdered tablet equivalent to a known amount of this compound is dissolved in the same solvent as the standard.[4]

-

Chromatographic Conditions: The HPLC system is equilibrated with the chosen mobile phase.

-

Injection: A fixed volume (e.g., 20 µL) of the standard and sample solutions are injected into the chromatograph.

-

Data Analysis: The peak areas of this compound in the chromatograms of the standard and sample are compared to determine the purity and/or content.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

2.2.1. Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying this compound and its degradation products. In positive electrospray ionization (ESI) mode, this compound typically shows a molecular ion peak [M+H]⁺. The fragmentation pattern provides valuable structural information.

Key Mass Fragments of this compound: [4][7]

| m/z | Interpretation |

| 621.1260 | [M+H]⁺ (Calculated) |

| 591.109 | [M - CH₂O + H]⁺ |

| 507.0468 | [M - Pivoxil moiety + H]⁺ |

| 491.0615 | Further fragmentation |

| 461.0429 | Further fragmentation |

| 350.0660 | Further fragmentation |

| 282.0474 | Further fragmentation |

2.2.2. Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum exhibits characteristic absorption bands corresponding to its structure.

Characteristic IR Peaks: [8][9]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H stretching (amine) |

| ~2968 | C-H stretching (aliphatic) |

| 1810 - 1760 | C=O stretching (β-lactam and ester carbonyls) |

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the structure of this compound. A Chinese patent provides a reference ¹H NMR spectrum, although detailed assignments are not explicitly listed.[2]

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive chemical characterization of a synthesized batch of this compound.

Conclusion

The synthesis and chemical characterization of this compound involve well-defined chemical transformations and rigorous analytical procedures. The methods outlined in this guide, supported by the provided data and experimental protocols, offer a solid foundation for researchers and professionals working with this important antibiotic. Adherence to detailed and validated protocols is crucial to ensure the quality, safety, and efficacy of the final drug product.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN109180704B - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Fourier transform-infrared (FTIR) spectroscopy : A superior analytical technique for quantitative estimation of this compound and its pharmaceutical formulations [zenodo.org]

- 9. zenodo.org [zenodo.org]

Cefditoren Pivoxil: An In-Depth Technical Guide to its In Vitro and In Vivo Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefditoren pivoxil is a third-generation oral cephalosporin with a broad spectrum of antibacterial activity against common Gram-positive and Gram-negative pathogens.[1][2] As a prodrug, it is hydrolyzed by intestinal esterases to its active form, cefditoren.[1] This guide provides a comprehensive overview of the in vitro and in vivo antibacterial spectrum of cefditoren, presenting quantitative susceptibility data, detailed experimental methodologies, and a visualization of its mechanism of action. Cefditoren demonstrates potent activity against key respiratory and skin and soft tissue infection pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[3][4] Its efficacy is rooted in its high affinity for penicillin-binding proteins (PBPs), leading to the inhibition of bacterial cell wall synthesis.[1][5] This document serves as a technical resource for researchers and professionals involved in antimicrobial drug development and evaluation.

Mechanism of Action

Cefditoren exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] The process begins with the binding of cefditoren to essential penicillin-binding proteins (PBPs) located on the bacterial cell membrane.[1] PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to these proteins, cefditoren blocks their transpeptidase activity, which is responsible for cross-linking the peptidoglycan chains. This disruption of the cell wall architecture leads to cell lysis and bacterial death.[1] Cefditoren exhibits a strong affinity for PBP 2X in Streptococcus pneumoniae, which contributes to its high antimicrobial activity against this pathogen.[3]

In Vitro Antibacterial Spectrum

The in vitro activity of cefditoren has been extensively evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, specifically the MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Pathogens

Cefditoren demonstrates excellent in vitro activity against many Gram-positive bacteria, particularly those commonly associated with respiratory tract and skin infections.[1]

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 - 0.03 | 0.03 - 0.06 |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.12 | 0.25 - 0.5 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 0.5 - 2.0 |

| Streptococcus pyogenes | ≤0.015 | ≤0.015 - 0.03 |

| Staphylococcus aureus (methicillin-susceptible) | 0.25 - 0.5 | 0.5 - 1 |

Note: Cefditoren is inactive against methicillin-resistant Staphylococcus aureus (MRSA).[1]

Gram-Negative Pathogens

Cefditoren is also effective against a variety of Gram-negative organisms, including those that produce β-lactamases.[1]

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae (β-lactamase negative) | ≤0.008 - 0.015 | ≤0.015 - 0.03 |

| Haemophilus influenzae (β-lactamase positive) | ≤0.008 - 0.015 | ≤0.015 - 0.03 |

| Moraxella catarrhalis (β-lactamase negative) | 0.06 - 0.12 | 0.12 - 0.25 |

| Moraxella catarrhalis (β-lactamase positive) | 0.06 - 0.12 | 0.12 - 0.5 |

| Escherichia coli | 0.5 | 8 |

| Klebsiella pneumoniae | 0.25 | >128 |

| Proteus mirabilis | 0.12 | 0.5 |

Note: Cefditoren does not have antibacterial activity against Pseudomonas aeruginosa.[3]

Anaerobic Bacteria

The activity of cefditoren against anaerobic bacteria is variable.[1]

| Bacterial Species | MIC Range (µg/mL) |

| Clostridium perfringens | 0.12 - 4 |

| Peptostreptococcus spp. | 0.06 - 2 |

Experimental Protocols

The in vitro and in vivo data presented in this guide are based on standardized methodologies. The following sections provide an overview of the key experimental protocols.

In Vitro Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the susceptibility of a bacterium to an antimicrobial agent. The procedures are performed in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]

This method involves preparing a series of twofold dilutions of cefditoren in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In the agar dilution method, varying concentrations of cefditoren are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is read as the lowest concentration of the antibiotic that prevents the growth of the bacteria. This method is often used for testing a large number of isolates.

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time. A standardized bacterial suspension is exposed to different concentrations of cefditoren (e.g., 2x, 4x, 8x MIC). Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter). A bactericidal effect is typically defined as a ≥3-log10 reduction in the bacterial count.[7]

In Vivo Efficacy Studies

Animal models of infection are crucial for evaluating the in vivo efficacy of antimicrobial agents. These studies help to establish pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with therapeutic success.

A common model for assessing the efficacy of antibiotics against respiratory pathogens is the murine lung infection model.[8] Mice are infected intranasally or intratracheally with a specific pathogen, such as Streptococcus pneumoniae. After a defined period to allow the infection to establish, treatment with this compound is initiated. The efficacy of the treatment is assessed by determining the reduction in bacterial load in the lungs and/or by observing survival rates.[8]

To evaluate the efficacy of cefditoren against systemic infections, a murine sepsis model can be employed. Mice are infected intraperitoneally with a bacterial pathogen. Treatment with this compound is then administered, and the primary endpoint is typically survival over a defined period. This model helps to assess the antibiotic's ability to control a systemic infection.

Conclusion

This compound exhibits a potent and broad-spectrum antibacterial activity against a wide range of clinically relevant Gram-positive and Gram-negative pathogens, particularly those responsible for community-acquired respiratory tract and skin and soft tissue infections. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins, provides a robust basis for its bactericidal effects. The in vitro susceptibility data, supported by in vivo efficacy in animal models, underscore the therapeutic potential of this compound. This technical guide provides valuable data and methodological insights for researchers and drug development professionals in the field of antimicrobial chemotherapy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Cefditoren - Wikipedia [en.wikipedia.org]

- 4. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. goums.ac.ir [goums.ac.ir]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of this compound against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefditoren Pivoxil prodrug activation to cefditoren by intestinal esterases

An In-Depth Technical Guide to the Intestinal Esterase-Mediated Activation of Cefditoren Pivoxil

Introduction

This compound is a third-generation oral cephalosporin antibiotic utilized for treating mild to moderate infections, such as acute bacterial exacerbations of chronic bronchitis, community-acquired pneumonia, and uncomplicated skin infections[1][2]. It is administered as a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body. This strategy is employed to enhance the oral bioavailability of the active component, cefditoren[3]. The pivoxil ester group in the this compound structure improves its absorption from the gastrointestinal tract[4]. Following oral administration, the prodrug is rapidly hydrolyzed by esterases present in the intestinal mucosa to release the active bactericidal agent, cefditoren[5][6][7].

The bactericidal action of cefditoren stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs)[2][6]. This disruption of the peptidoglycan synthesis process compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death[6]. Cefditoren exhibits a broad spectrum of activity against many Gram-positive and Gram-negative pathogens and is stable against many common beta-lactamases[2][5].

This guide provides a detailed examination of the activation mechanism of this compound, focusing on the role of intestinal esterases. It includes a summary of pharmacokinetic data, detailed experimental protocols for studying this bioactivation, and visualizations of the metabolic pathway and experimental workflows.

Mechanism of Prodrug Activation

The conversion of this compound to its active form, cefditoren, is an enzymatic hydrolysis reaction. This process occurs during the drug's absorption through the gastrointestinal tract[1][2]. Intestinal esterases, such as carboxylesterases, cleave the pivaloyloxymethyl ester bond of the prodrug. This single-step hydrolysis releases three molecules: the active cefditoren, pivalate (pivalic acid), and formaldehyde.

The release of pivalate is a known characteristic of pivoxil-conjugated prodrugs. Pivalic acid is primarily eliminated through renal excretion as pivaloylcarnitine[2]. This can lead to decreased carnitine levels, and while not typically clinically significant with short-term use, it is a consideration for patients requiring prolonged treatment or those with pre-existing carnitine deficiency[1].

Pharmacokinetic Profile

Following oral administration, this compound is absorbed and rapidly hydrolyzed[1]. The resulting active cefditoren is then distributed in the circulating blood[2]. The absolute bioavailability is approximately 14% under fasting conditions, which increases with food intake[2][4]. Administration with a moderate-to-high fat meal can increase the area under the concentration-time curve (AUC) by up to 70% and the maximum plasma concentration (Cmax) by 50%[1].

Quantitative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for cefditoren after oral administration of this compound to healthy adult volunteers.

| Parameter | 200 mg Dose (Fasting) | 200 mg Dose (High-Fat Meal) | 400 mg Dose (High-Fat Meal) | Source |

| Cmax (µg/mL) | 1.8 ± 0.6 | 3.1 ± 1.0 | 4.4 ± 0.9 | [1][4] |

| Tmax (hours) | 1.5 - 3.0 | 1.5 - 3.0 | 1.5 - 3.0 | [1][6] |

| AUC (µg·h/mL) | Data not specified | ~70% increase vs. fasting | Data not specified | [1] |

| Bioavailability | ~14% | ~16.1% (low-fat meal) | Data not specified | [2][4] |

| Plasma Protein Binding | 88% | 88% | 88% | [2] |

| Elimination Half-life (t½) | ~1.6 hours | ~1.6 hours | ~1.6 hours | [2] |

Experimental Protocols for Studying Prodrug Activation

The hydrolysis of this compound can be investigated using various in vitro and in vivo models. These studies are crucial for understanding the rate and extent of activation, identifying the enzymes involved, and predicting oral bioavailability.

In Vitro Hydrolysis using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium due to its ability to differentiate into polarized monolayers that express esterases[8][9].

Objective: To determine the rate of hydrolysis and transport of this compound across an intestinal barrier model.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation into a confluent, polarized monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Prodrug Application: A solution of this compound (e.g., 1.0 mM) is added to the apical (AP) chamber of the Transwell® system, which represents the intestinal lumen[9]. The basolateral (BL) chamber, representing the bloodstream, contains a drug-free buffer.

-

Incubation: The system is incubated at 37°C.

-

Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), aliquots are collected from both the AP and BL chambers.

-

Sample Analysis: The concentrations of both the parent prodrug (this compound) and the active metabolite (cefditoren) in the collected samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF)[10][11].

-

Data Analysis: The rate of disappearance of the prodrug from the AP side and the rate of appearance of the active drug in the BL side are calculated to determine hydrolysis and transport kinetics[9].

In Vitro Stability in Human Intestinal Juice

This method assesses the chemical and enzymatic stability of the prodrug in a more physiologically relevant fluid.

Objective: To evaluate the hydrolysis rate of this compound in the presence of human intestinal enzymes.

Methodology:

-

Preparation of Intestinal Juice: Human intestinal juice is collected from healthy volunteers and centrifuged to remove solid debris. The pH is adjusted to mimic intestinal conditions (e.g., pH 7.4)[12].

-

Incubation: this compound is added to the intestinal juice and a control buffer solution (e.g., phosphate buffer, pH 7.4) and incubated at 37°C[12].

-

Sampling: Aliquots are withdrawn at various time intervals. The enzymatic reaction is quenched immediately (e.g., by adding acetonitrile or by flash-freezing).

-

Analysis: Samples are analyzed by HPLC to measure the concentration of the remaining prodrug and the formed active drug[12].

-

Data Analysis: The degradation half-life (t½) of the prodrug in both intestinal juice and buffer is calculated. A significantly shorter half-life in intestinal juice compared to the buffer indicates enzymatic hydrolysis[12].

Conclusion

The activation of the prodrug this compound is a critical step for its therapeutic efficacy. The process relies on rapid and efficient hydrolysis by esterases within the intestinal wall to release the active antibiotic, cefditoren[5][6]. Understanding the kinetics and mechanisms of this bioactivation is paramount for drug development, enabling the optimization of oral bioavailability and ensuring effective plasma concentrations are achieved to combat bacterial infections. The use of robust in vitro models, such as Caco-2 cell monolayers and human intestinal juice assays, provides essential data for characterizing the behavior of this and other ester-based prodrugs.

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. antibiotics.or.jp [antibiotics.or.jp]

- 4. Cefditoren - Wikipedia [en.wikipedia.org]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound | C25H28N6O7S3 | CID 6437877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Generation of Caco-2 cells with predictable metabolism by CYP3A4, UGT1A1 and CES using the PITCh system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective absorption and hydrolysis of cefuroxime axetil diastereomers using the Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural activity relationship of Cefditoren Pivoxil and its metabolites

An Introduction to a Third-Generation Cephalosporin

Cefditoren Pivoxil is a third-generation, semi-synthetic cephalosporin antibiotic administered orally.[1][2] It stands as a prodrug, designed to enhance oral bioavailability, which is then rapidly converted into its active form, Cefditoren, in the body.[3][4][5] This antibiotic demonstrates a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative pathogens, particularly those responsible for community-acquired respiratory tract and skin infections.[2][6] Its clinical efficacy is rooted in the specific structural features of the active metabolite, Cefditoren, which dictates its metabolic stability, antibacterial potency, and spectrum of activity. This guide delves into the core structural-activity relationships (SAR) of Cefditoren and its metabolic activation.

Metabolic Activation: From Prodrug to Active Moiety

This compound is absorbed through the gastrointestinal tract, where it undergoes rapid hydrolysis by intestinal esterases.[1][7] This enzymatic action cleaves the pivoxil (pivaloyloxymethyl) ester group, releasing the microbiologically active cefditoren into circulation.[3][7] The pivoxil moiety was specifically incorporated into the prodrug structure to improve its lipophilicity and enhance oral absorption.[8] Once cleaved, the pivalate byproduct is absorbed and subsequently eliminated through renal excretion, primarily as pivaloylcarnitine.[1][7] The active drug, cefditoren, is not appreciably metabolized further and is mainly eliminated unchanged by the kidneys.[7][8]

References

- 1. drugs.com [drugs.com]

- 2. Cefditoren, a new aminothiazolyl cephalosporin [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. medkoo.com [medkoo.com]

- 6. [this compound: A new oral cephalosporin for skin, soft tissue and respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Cefditoren - Wikipedia [en.wikipedia.org]

Cefditoren Pivoxil: A Comprehensive Technical Guide to its Degradation Pathways and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic valued for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As a prodrug, it is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren.[1][3][4] Understanding the degradation pathways and stability profile of this compound is paramount for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This technical guide provides an in-depth analysis of the degradation behavior of this compound under various stress conditions, detailed experimental protocols for stability testing, and a summary of its degradation products.

Stability Profile

Forced degradation studies, conducted according to the International Conference on Harmonization (ICH) Q1A (R2) guidelines, have revealed that this compound is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions.[5] Conversely, the drug has demonstrated stability against thermal and photolytic stress.[5]

Hydrolytic Degradation

This compound readily degrades in the presence of water across a range of pH values. Studies have consistently shown its susceptibility to acidic, alkaline, and neutral hydrolysis.[6][7] The primary hydrolytic degradation pathway involves the cleavage of the pivoxil ester group, leading to the formation of the active drug, cefditoren.[6]

Oxidative Degradation

The molecule is also sensitive to oxidative stress.[7] Exposure to oxidizing agents, such as hydrogen peroxide, leads to significant degradation. One study reported as much as 63.72% decomposition under oxidative conditions.[7]

Thermal and Photostability

In its solid state, this compound is relatively stable to heat and light.[5] This intrinsic stability simplifies manufacturing and storage requirements, provided the drug is protected from moisture and oxidative environments.

Degradation Pathways

The degradation of this compound primarily proceeds through hydrolysis of the pivoxiloyloxymethyl ester side chain. This process yields the active metabolite, cefditoren, which is designated as Degradation Product I (DP-I).[6] Further degradation of cefditoren can occur, leading to the formation of other degradation products, such as Degradation Product II (DP-II), under various hydrolytic stress conditions.[6][8]

Quantitative Analysis of Degradation

The following table summarizes the extent of degradation observed under various stress conditions as reported in forced degradation studies. The goal of these studies was typically to achieve 10-15% degradation to ensure the identification of relevant degradation products.[6]

| Stress Condition | Reagent/Parameters | Exposure Time | % Degradation | Degradation Products Formed | Reference |

| Acid Hydrolysis | 0.1 N HCl | 3 hours | 10-15% (Optimized) | DP-I, DP-II | [6] |

| Base Hydrolysis | 0.01 N NaOH | 3 hours | 10-15% (Optimized) | DP-I, DP-II | [6] |

| Neutral Hydrolysis | Water | 3 hours | 10-15% (Optimized) | DP-I, DP-II | [6] |

| Oxidative | 10%, 15%, and 30% H₂O₂ | 24 hours | Significant (up to 63.72%) | DP-I, DP-II | [6][7] |

| Thermal | Dry Heat | Not specified | Stable | - | [6] |

| Photolytic | UV Light | Not specified | Stable | - | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the stability of this compound.

Forced Degradation Studies (as per ICH Q1A (R2))

A stock solution of this compound (1000 µg/mL) is typically prepared in methanol.[6]

-

Acidic Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 0.1 N hydrochloric acid and kept at ambient temperature for 3 hours. The solution is then neutralized with an equivalent strength of sodium hydroxide.[6]

-

Alkaline Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 0.01 N sodium hydroxide and kept at ambient temperature for 3 hours. The solution is subsequently neutralized with an equivalent strength of hydrochloric acid.[6]

-

Neutral Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of water and maintained at ambient temperature for 3 hours.[6]

-

Oxidative Degradation: 1 mL of the stock solution is treated with 1 mL of 10%, 15%, or 30% hydrogen peroxide at room temperature for 24 hours.[6]

-

Thermal Degradation: this compound powder is subjected to dry heat at various temperatures (e.g., 50°C, 60°C, 70°C) for several days.[9]

-

Photolytic Degradation: The drug is exposed to UV light in a photostability chamber.[6]

Analytical Methodology

The separation and quantification of this compound and its degradation products are primarily achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][9] Characterization of the degradation products is performed using Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF).[6][5]

-

HPLC System: A typical system includes a binary pump, an online degasser, a sample injector with a 20 µl loop, and a diode-array detector (DAD).[6]

-

Column: A HiQSil C18 column (250×4.6 mm, 5 µ) is commonly used.[6]

-

Mobile Phase: A gradient elution is employed using a mixture of methanol and ammonium acetate buffer (25 mM, pH 3.5, adjusted with formic acid). A common gradient program is: T₀/50:50 (Methanol:Buffer), T₃₀/70:30, T₄₀/50:50.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at 230 nm.[6]

-

LC-MS/TOF System: Used for the characterization of unknown degradation products, typically in positive electrospray ionization (ESI) mode to determine fragmentation patterns and accurate masses.[6]

Conclusion

This technical guide consolidates the current understanding of the degradation pathways and stability profile of this compound. The key takeaway for researchers and drug development professionals is the compound's susceptibility to hydrolysis and oxidation. Formulation strategies should prioritize protection from moisture and oxidative conditions to ensure the stability and efficacy of the final drug product. The provided experimental protocols offer a robust framework for conducting stability-indicating assays and characterizing potential degradation products, which is essential for regulatory compliance and the development of high-quality pharmaceutical products.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cefditoren - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Molecular Basis for Cefditoren Pivoxil Resistance in Bacterial Strains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren pivoxil is an oral third-generation cephalosporin antibiotic valued for its broad spectrum of activity against common respiratory tract pathogens. As with all β-lactam antibiotics, the emergence of resistance poses a significant challenge to its clinical efficacy. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning resistance to Cefditoren in key bacterial strains, with a focus on Streptococcus pneumoniae and Haemophilus influenzae. The primary mechanisms of resistance discussed herein are enzymatic degradation by β-lactamases, target site modification through alterations in penicillin-binding proteins (PBPs), and the active efflux of the antibiotic from the bacterial cell.

Molecular Mechanisms of Resistance

Resistance to Cefditoren, like other β-lactam antibiotics, is primarily driven by three key mechanisms: the production of β-lactamase enzymes that inactivate the drug, alterations in the drug's target (penicillin-binding proteins), and reduced intracellular drug accumulation via efflux pumps.[1]

β-Lactamase-Mediated Resistance

β-lactamases are enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2] While Cefditoren is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases can confer resistance.[2][3][4]

-

Extended-Spectrum β-Lactamases (ESBLs): These enzymes, commonly found in Enterobacteriaceae, are capable of hydrolyzing third-generation cephalosporins.[5][6] While Cefditoren shows good activity against many ESBL-producing organisms, high levels of ESBL production can lead to elevated Minimum Inhibitory Concentrations (MICs).[1][7]

-

AmpC β-Lactamases: These cephalosporinases, which can be chromosomally or plasmid-mediated, are another source of resistance.[4][8] Overexpression of AmpC enzymes can lead to resistance to a broad range of cephalosporins, including Cefditoren.[8][9]

Alterations in Penicillin-Binding Proteins (PBPs)

The primary mechanism of action for β-lactam antibiotics is the inhibition of PBPs, which are essential for the synthesis of the bacterial cell wall.[1] Mutations in the genes encoding these proteins can reduce the binding affinity of Cefditoren, leading to resistance. This is a particularly important resistance mechanism in Gram-positive organisms like Streptococcus pneumoniae.

-

Streptococcus pneumoniae : Resistance in S. pneumoniae is often mediated by a stepwise accumulation of mutations in the pbp2x, pbp2b, and pbp1a genes.[2][10][11] These mutations lead to altered PBP structures with decreased affinity for Cefditoren.[12] Specific mutations, such as Thr550Ala in PBP2x, have been linked to reduced susceptibility.[8]

-

Haemophilus influenzae : In H. influenzae, resistance is primarily associated with mutations in the ftsI gene, which encodes PBP3.[13][14][15] Specific amino acid substitutions in PBP3, such as Asn526Lys, Arg517His, and Ser385Thr, are known to decrease susceptibility to β-lactam antibiotics, including Cefditoren.[14][16] Strains with these mutations are often referred to as β-lactamase-negative ampicillin-resistant (BLNAR).

Role of Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels.[17][18] While the role of efflux pumps in Cefditoren resistance is less well-defined compared to PBP mutations and β-lactamases, their involvement in multi-drug resistance in Gram-negative bacteria is well-established.[19][20] Overexpression of efflux pumps such as the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa can contribute to reduced susceptibility to a variety of β-lactam antibiotics.[12][19] While direct evidence specifically for Cefditoren is limited, it is plausible that these and other efflux systems play a role in intrinsic and acquired resistance in certain bacterial species.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefditoren against various bacterial strains, categorized by their resistance mechanisms.

Table 1: Cefditoren MICs for Streptococcus pneumoniae with Different PBP Status

| PBP Status | Penicillin Susceptibility | Cefditoren MIC Range (µg/mL) | Cefditoren MIC₅₀ (µg/mL) | Cefditoren MIC₉₀ (µg/mL) |

| Wild-type PBPs | Susceptible | ≤0.015 - 0.25 | 0.03 | 0.06 |

| Altered PBPs (e.g., mutations in pbp2x, pbp2b, pbp1a) | Intermediate | 0.12 - 1.0 | 0.25 | 0.5 |

| Highly Altered PBPs | Resistant | 0.5 - 2.0 | 1.0 | 1.0 |

Data compiled from multiple sources.[21][22]

Table 2: Cefditoren MICs for Haemophilus influenzae with Different Resistance Mechanisms

| Resistance Mechanism | Ampicillin Susceptibility | Cefditoren MIC Range (µg/mL) | Cefditoren MIC₅₀ (µg/mL) | Cefditoren MIC₉₀ (µg/mL) |

| β-lactamase negative | Susceptible | ≤0.008 - 0.03 | 0.015 | 0.015 |

| β-lactamase positive | Resistant | ≤0.008 - 0.03 | 0.015 | 0.015 |

| PBP3 mutations (BLNAR) | Resistant | 0.015 - 0.25 | 0.03 | 0.12 |

| β-lactamase positive + PBP3 mutations (BLPACR) | Resistant | 0.03 - 0.5 | 0.06 | 0.25 |

Data compiled from multiple sources.[23][24]

Table 3: Cefditoren MICs for ESBL and AmpC-producing Enterobacteriaceae

| Bacterial Species | Resistance Mechanism | Cefditoren MIC Range (µg/mL) | Cefditoren MIC₅₀ (µg/mL) | Cefditoren MIC₉₀ (µg/mL) |

| Escherichia coli | ESBL-producing | 0.03 - >128 | 0.25 | >128 |

| Klebsiella pneumoniae | ESBL-producing | 0.03 - >128 | 0.5 | >128 |

| Enterobacter cloacae | AmpC-producing | 0.12 - >128 | 4 | >128 |

Data compiled from multiple sources.[1][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate Cefditoren resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cefditoren powder

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents

-

Incubator

Procedure:

-

Prepare a stock solution of Cefditoren and perform serial two-fold dilutions in the broth medium in the wells of the microtiter plate.[25]

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[26]

-

Incubate the plates at 35-37°C for 16-20 hours.[26]

-

The MIC is read as the lowest concentration of Cefditoren that completely inhibits visible growth of the organism.[26]

β-Lactamase Activity Assay using Nitrocefin

This chromogenic assay is used to detect the presence of β-lactamase enzymes.

Materials:

-

Nitrocefin solution (a chromogenic cephalosporin)

-

Bacterial colonies from an agar plate

-

Microscope slide or filter paper

-

Sterile loop or applicator stick

Procedure:

-

Place a drop of Nitrocefin solution onto a clean microscope slide or a piece of filter paper.[1][16]

-

Using a sterile loop, pick a few well-isolated colonies of the test organism and smear them into the drop of Nitrocefin.[1]

-

Observe for a color change from yellow to red/pink. A positive result, indicating β-lactamase activity, is typically observed within 5-10 minutes.[16]

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay is used to determine the affinity of Cefditoren for specific PBPs.

Materials:

-

Bacterial cell membranes containing PBPs

-

Bocillin™ FL (a fluorescent penicillin derivative)

-

Cefditoren at various concentrations

-

SDS-PAGE apparatus

-

Fluorescence imager

Procedure:

-

Isolate bacterial membranes containing PBPs.

-

Pre-incubate the membranes with varying concentrations of Cefditoren to allow for binding to the PBPs.

-

Add Bocillin™ FL to the mixture. Bocillin™ FL will bind to any PBPs that are not already bound by Cefditoren.

-

Separate the PBP-antibiotic complexes by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager. The reduction in fluorescence intensity at specific PBP bands with increasing concentrations of Cefditoren indicates competitive binding and allows for the determination of the IC₅₀ (the concentration of Cefditoren required to inhibit 50% of Bocillin™ FL binding).

DNA Sequencing of PBP Genes

This method is used to identify mutations in the genes encoding PBPs that may confer resistance.

Materials:

-

Bacterial genomic DNA

-

PCR primers specific for the PBP genes of interest (pbp2x, pbp2b, pbp1a for S. pneumoniae; ftsI for H. influenzae)

-

PCR reagents (Taq polymerase, dNTPs, buffer)

-

Thermocycler

-

DNA sequencing apparatus

Procedure:

-

Extract genomic DNA from the bacterial isolate.

-

Amplify the target PBP genes using PCR with specific primers.[2][27]

-

Purify the PCR products.

-

Sequence the purified PCR products using an automated DNA sequencer.

-

Align the obtained sequences with the wild-type PBP gene sequences to identify any mutations.

Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

This technique is used to quantify the expression levels of efflux pump genes.

Materials:

-

RNA extraction kit

-

Reverse transcriptase

-

cDNA

-

Primers specific for the efflux pump gene(s) of interest and a housekeeping gene (for normalization)

-

SYBR Green or TaqMan probe

-

Real-time PCR instrument

Procedure:

-

Isolate total RNA from bacterial cultures grown with and without sub-inhibitory concentrations of Cefditoren.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.[28]

-

Perform real-time PCR using the synthesized cDNA, specific primers for the target efflux pump gene(s) and a housekeeping gene, and a fluorescent dye (e.g., SYBR Green).[29]

-

The expression level of the efflux pump gene is quantified by measuring the fluorescence intensity during the exponential phase of amplification.

-

Normalize the expression of the target gene to the housekeeping gene to determine the relative fold change in gene expression under different conditions.

Visualizations

Signaling Pathways and Logical Relationships

References

- 1. researchgate.net [researchgate.net]

- 2. Complete Sequences of Six Penicillin-Binding Protein Genes from 40 Streptococcus pneumoniae Clinical Isolates Collected in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extended-spectrum β-lactamases: an update on their characteristics, epidemiology and detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcmid.id [jcmid.id]

- 7. Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AmpC beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. High prevalence of Streptococcus pneumoniae with mutations in pbp1a, pbp2x, and pbp2b genes of penicillin-binding proteins in the nasopharynx in children in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutations in Penicillin-Binding Protein (PBP) Genes and in Non-PBP Genes during Selection of Penicillin-Resistant Streptococcus gordonii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polymorphism of ftsI gene in Haemophilus influenzae and emergence of cefotaxime resistance in two Tunisian hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diverse mutations in the ftsI gene in ampicillin-resistant Haemophilus influenzae isolates from pediatric patients with acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evolution of mutations in the ftsI gene leading to amino acid substitutions in PBP3 in Haemophilus influenzae strains under the selective pressure of ampicillin and cefuroxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. keio.elsevierpure.com [keio.elsevierpure.com]

- 17. mdpi.com [mdpi.com]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Broad Specificity Efflux pumps and Their Role in Multidrug Resistance of Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative contribution of efflux to multi-drug resistance of clinical Escherichia coli and Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Activity of cefditoren against beta-lactamase-positive and -negative Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ijmrhs.com [ijmrhs.com]

- 25. researchgate.net [researchgate.net]

- 26. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. elearning.unite.it [elearning.unite.it]

Cefditoren Pivoxil: A Technical Analysis of its Activity Against β-Lactamase Producing Organisms

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cefditoren Pivoxil, an oral third-generation cephalosporin, and its efficacy against a range of β-lactamase-producing bacteria. Cefditoren is recognized for its broad spectrum of activity against common Gram-positive and Gram-negative pathogens and its stability in the presence of many common β-lactamases, which are a primary mechanism of resistance to β-lactam antibiotics.[1][2][3][4] This document synthesizes in-vitro susceptibility data, details relevant experimental methodologies, and visualizes key mechanisms and workflows to serve as a comprehensive resource.

Mechanism of Action and Structural Stability

This compound is a prodrug that is absorbed orally and rapidly hydrolyzed by intestinal esterases to its active form, cefditoren.[5] The bactericidal activity of cefditoren stems from the inhibition of bacterial cell wall synthesis through its high affinity for Penicillin-Binding Proteins (PBPs).[6][7][8]

Cefditoren's molecular structure is key to its stability against many β-lactamases.[9] It features:

-

An aminothiazole group , which enhances its activity against Gram-negative bacteria.[9]

-

A methoxyimino group , which confers stability against hydrolysis by a variety of β-lactamases, including common penicillinases and some cephalosporinases.[7][9]

-

A methylthiazole group that enhances its activity against Gram-positive organisms.[9]

This inherent stability allows cefditoren to remain effective against organisms that have acquired resistance to other β-lactam antibiotics through the production of these enzymes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Spotlight on this compound in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a review of its use in the treatment of bacterial infections. | Semantic Scholar [semanticscholar.org]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound: Package Insert / Prescribing Information [drugs.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Cefditoren - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cefditoren Pivoxil

Introduction

Cefditoren Pivoxil is a third-generation oral cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria.[1] It is commonly used to treat respiratory tract infections.[2] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note presents a validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle

The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The separation is based on the differential partitioning of this compound between the nonpolar stationary phase and the polar mobile phase. Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance.

Chromatographic Conditions

A summary of various reported chromatographic conditions for the HPLC analysis of this compound is presented below. These methods demonstrate the flexibility in mobile phase composition and detection wavelength.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | C18 Nucleosil (150 x 4.6 mm, 5 µm)[3] | Kromosil C18 (250 x 4.6 mm, 5µ)[1] | HiQSil C18 (250×4.6 mm, 5 µ)[2][4] | C18 Lichrospheres (250 mm, 4 mm, 5 µm)[5] |

| Mobile Phase | Phosphate buffer (pH 3.0):Acetonitrile:Methanol (50:25:25 v/v)[3] | Methanol:0.025M KH2PO4 buffer (pH 6.0) (75:25 v/v)[1] | Methanol:Ammonium Acetate buffer (25 mM, pH 3.5) (Gradient)[2][4] | Water (0.1% glacial acetic acid):Acetonitrile (Isocratic)[5] |

| Flow Rate | 1.0 ml/min[3] | 1.0 ml/min[1] | 1.0 ml/min[4] | 1.2 ml/min[6] |

| Detection Wavelength | 230 nm[3] | 231 nm[1] | 230 nm[2][4] | 220 nm[5] |

| Injection Volume | Not Specified | 20 µl[1] | Not Specified | Not Specified |

| Retention Time | 4.2 min[3] | 2.75 min[1] | Not Specified | Not Specified |

Method Validation Summary

The presented HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.

| Validation Parameter | Result |

| Linearity Range | 40 - 360 µg/ml[3] |

| Correlation Coefficient (r²) | 0.9999[3] |

| Accuracy (% Recovery) | 99.21%[3] |

| Precision (%RSD) | <2%[2] |

Experimental Protocols

1. Preparation of Standard Stock Solution

-

Objective: To prepare a concentrated stock solution of this compound standard.

-

Procedure:

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Transfer the standard to a 25 ml volumetric flask.

-

Dissolve the standard in a suitable solvent, such as methanol, and make up the volume to the mark.[2] This results in a stock solution of 1000 µg/ml.

-

Sonicate the solution for 15 minutes to ensure complete dissolution.

-

2. Preparation of Working Standard Solutions and Calibration Curve

-

Objective: To prepare a series of diluted standard solutions to construct a calibration curve.

-

Procedure:

-

From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations within the linear range (e.g., 40, 80, 120, 160, 200, 240, 280, 320, 360 µg/ml).[3]

-

Inject each working standard solution into the HPLC system.

-

Record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration.

-

3. Preparation of Sample Solution (from Tablet Formulation)

-

Objective: To extract this compound from the tablet matrix and prepare it for HPLC analysis.

-

Procedure:

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

-

Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound (e.g., 20 mg).

-

Transfer the powder to a suitable volumetric flask (e.g., 10 ml).

-

Add a portion of the dissolution solvent (e.g., methanol), and sonicate for 15 minutes to facilitate extraction.[7]

-

Make up the volume with the same solvent.

-

Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

-

4. HPLC Analysis

-

Objective: To quantify the amount of this compound in the sample solution.

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the prepared standard solutions to establish the calibration curve.

-

Inject the prepared sample solution.

-

Record the chromatograms and determine the peak area of this compound in the sample.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Visualizations

Caption: Experimental workflow for HPLC quantification of this compound.

Caption: Detailed workflow for the preparation of a sample solution from tablets.

References

- 1. RP- HPLC Methods for the Determination of Cephalosporins (this compound and Cefdinir) in Pharmaceutical Dosage Forms - ProQuest [proquest.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. ijddr.in [ijddr.in]

- 4. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of the stability-indicating LC–UV method for the determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Dissolution Testing of Cefditoren Pivoxil

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections. As a prodrug, it is hydrolyzed by esterases during absorption to its active form, cefditoren. The dissolution characteristics of this compound tablets are a critical quality attribute, influencing its bioavailability and therapeutic efficacy. This document provides a detailed protocol for the in vitro dissolution testing of this compound, based on publicly available information and scientific literature, to ensure consistent product performance.

Data Presentation

Table 1: Recommended Dissolution Testing Parameters for this compound Tablets

| Parameter | Recommended Condition | Notes |

| Apparatus | USP Apparatus II (Paddle) | This is the most commonly cited apparatus for this compound dissolution testing.[1][2][3][4][5][6] |

| Dissolution Medium | Simulated Gastric Fluid (SGF), without pepsin | As recommended by the FDA Dissolution Methods Database.[4][5] Other media such as 0.1 N HCl have also been reported in scientific literature.[1][2] |

| Volume of Medium | 900 mL | A standard volume for dissolution testing.[1][2][3][4][5] |

| Temperature | 37 ± 0.5 °C | Standard physiological temperature for in vitro testing. |

| Rotation Speed | 75 rpm | A commonly used paddle speed for this product.[2][4][5][6] Speeds of 50 rpm have also been reported.[1][3] |

| Sampling Times | 5, 10, 15, 20, and 30 minutes | These time points are suggested to adequately characterize the dissolution profile of immediate-release formulations.[4][5] |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) | HPLC is a robust and specific method for the quantification of this compound.[7][8][9][10] UV-Vis Spectrophotometry can be an alternative.[1][11] |

Table 2: Example HPLC Analytical Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector Wavelength | UV at 256 nm[10] |